molecular formula C19H13Cl4NO B14538230 1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride CAS No. 62247-05-6

1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride

Cat. No.: B14538230
CAS No.: 62247-05-6
M. Wt: 413.1 g/mol
InChI Key: IYEHCYBBCQCHFH-UHFFFAOYSA-M
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Description

1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride is a complex organic compound characterized by the presence of chlorinated aromatic rings and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride typically involves multi-step organic reactions. The key steps include:

    Formation of 4-(2,5-dichlorobenzoyl)pyridine: This can be achieved through Friedel-Crafts acylation of pyridine with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 4-chlorophenylmethyl group: This step involves the reaction of 4-(2,5-dichlorobenzoyl)pyridine with 4-chlorobenzyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzoyl chloride: Shares the dichlorobenzoyl moiety but lacks the pyridinium ion and chlorophenylmethyl group.

    4-Chlorobenzyl chloride: Contains the chlorophenylmethyl group but lacks the dichlorobenzoyl and pyridinium components.

Uniqueness

1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride is unique due to its combination of chlorinated aromatic rings and a pyridinium ion, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

62247-05-6

Molecular Formula

C19H13Cl4NO

Molecular Weight

413.1 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]pyridin-1-ium-4-yl]-(2,5-dichlorophenyl)methanone;chloride

InChI

InChI=1S/C19H13Cl3NO.ClH/c20-15-3-1-13(2-4-15)12-23-9-7-14(8-10-23)19(24)17-11-16(21)5-6-18(17)22;/h1-11H,12H2;1H/q+1;/p-1

InChI Key

IYEHCYBBCQCHFH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl)Cl.[Cl-]

Origin of Product

United States

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